Carboxy Gliclazide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

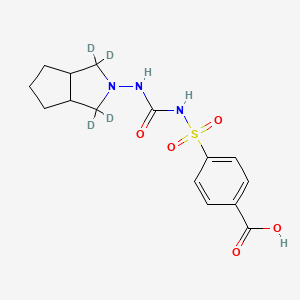

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNDPTBTZSQWJS-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2CCCC2C(N1NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Carboxy Gliclazide-d4 and its chemical structure

An In-depth Technical Guide to Carboxy Gliclazide-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a key molecule in the study of the antidiabetic drug Gliclazide (B1671584). It covers its chemical identity, its role as a metabolite, and its application in analytical and research settings.

Introduction to this compound

This compound is the deuterium-labeled form of Carboxy Gliclazide.[1][2] Carboxy Gliclazide is a major, inactive human metabolite of Gliclazide, a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[3][4] Gliclazide works by stimulating insulin (B600854) secretion from pancreatic β-cells.[5] The parent drug undergoes extensive metabolism in the liver, primarily through oxidation, to form several metabolites, including Carboxy Gliclazide and Methylhydroxygliclazide.[3][6]

The incorporation of four deuterium (B1214612) (d4) atoms into the Carboxy Gliclazide structure makes it an ideal internal standard for use in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Its chemical and physical properties are nearly identical to the endogenous metabolite, but its increased mass allows it to be distinguished by a mass spectrometer. This is crucial for accurate pharmacokinetic and metabolic studies of Gliclazide.[1]

Chemical Structure and Properties

Carboxy Gliclazide is structurally a derivative of Gliclazide where the methyl group on the tolyl ring has been oxidized to a carboxylic acid group.[4] The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium isotopes.

Chemical Structure

The diagram below illustrates the two-dimensional chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key quantitative properties of this compound and its non-labeled counterparts are summarized below for comparison.

| Property | This compound | Carboxy Gliclazide | Gliclazide |

| Molecular Formula | C₁₅H₁₅D₄N₃O₅S[2] | C₁₅H₁₉N₃O₅S[7] | C₁₅H₂₁N₃O₃S[8] |

| Molecular Weight | 357.42 g/mol [9] | 353.4 g/mol [7] | 323.41 g/mol |

| CAS Number | 1346602-90-1[9] | 38173-52-3[7] | 21187-98-4 |

| Appearance | Solid (Typical) | Solid (Typical) | White Crystalline Powder |

| IUPAC Name | 4-({[3-(azabicyclo[3.3.0]octan-3-yl-d4)carbamoyl]amino}sulfonyl)benzoic acid | 4-({[3-(azabicyclo[3.3.0]octan-3-yl)carbamoyl]amino}sulfonyl)benzoic acid[7] | 1-(3-Azabicyclo[3.3.0]oct-3-yl)-3-(p-tolylsulfonyl)urea |

Gliclazide Metabolism and Signaling Pathways

Gliclazide is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged in the urine.[6] The biotransformation is primarily carried out by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19.[3] The metabolic process involves the oxidation of the tolyl methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid, forming Carboxy Gliclazide.[4] Other hydroxylation reactions also occur on the azabicyclo-octyl ring.[4] All major metabolites of Gliclazide, including Carboxy Gliclazide, are pharmacologically inactive.[3]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic conversion of Gliclazide.

Caption: Metabolic pathway of Gliclazide to its primary metabolites.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantification of Carboxy Gliclazide in biological matrices.[1] This is essential for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Gliclazide.

General Bioanalytical Protocol (LC-MS/MS)

Below is a typical methodology for the determination of Gliclazide and its metabolite Carboxy Gliclazide in human plasma or serum.

1. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma/serum into a microcentrifuge tube.

-

Add a small volume of the internal standard working solution (containing this compound and Gliclazide-d4) to the plasma sample.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the tube.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions (HPLC):

-

Analytical Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical. The exact ratio can be optimized, for instance, Acetonitrile:Phosphate Buffer (90:10 v/v) with pH adjusted to 3.[10]

-

Flow Rate: A flow rate of approximately 1.0 mL/min is often employed.[10]

-

Injection Volume: Typically 10-20 µL.[10]

-

Column Temperature: Maintained at a constant temperature, such as 25°C.[10]

3. Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Carboxy Gliclazide due to the acidic proton.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte (Carboxy Gliclazide) and the internal standard (this compound).

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

Experimental Workflow Diagram

The logical flow of a typical quantitative bioanalytical experiment is depicted below.

Caption: Workflow for quantification of Carboxy Gliclazide using a d4-labeled standard.

Conclusion

This compound is an indispensable tool for researchers in pharmacology and drug development. As the stable isotope-labeled form of a major Gliclazide metabolite, it provides the necessary accuracy and precision for quantitative bioanalytical methods. Understanding its properties, the metabolic pathway of its parent drug, and the experimental protocols for its use allows for robust and reliable characterization of Gliclazide's pharmacokinetics, contributing to the safe and effective use of this important antidiabetic medication.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gliclazide - Wikipedia [en.wikipedia.org]

- 4. The metabolism of gliclazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. japsonline.com [japsonline.com]

- 7. Carboxy Gliclazide | C15H19N3O5S | CID 53776869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gliclazide-d4 | C15H21N3O3S | CID 46780434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchtrend.net [researchtrend.net]

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Carboxy Gliclazide-d4

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical overview of a proposed synthetic pathway for Carboxy Gliclazide-d4, a crucial internal standard for pharmacokinetic and metabolic studies of the anti-diabetic drug Gliclazide (B1671584). The synthesis is presented in a modular fashion, with detailed experimental protocols derived from analogous chemical transformations.

Introduction

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the treatment of non-insulin-dependent diabetes mellitus.[1] The study of its metabolism is critical for understanding its efficacy and safety profile. Gliclazide is extensively metabolized in the liver, with major metabolites formed by oxidation.[2][3][4] One of the primary metabolites is Carboxy Gliclazide, where the methyl group of the tolyl moiety is oxidized to a carboxylic acid.[2]

For quantitative bioanalytical assays, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision. This compound is the deuterium-labeled analog of this metabolite, commonly used in mass spectrometry-based quantification.[5][6][7] This guide outlines a plausible and detailed synthetic route for the preparation of this compound, starting from commercially available deuterated precursors.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Preparation of the Deuterated Core: Synthesis of the key intermediate, 4-sulfamoylbenzoic acid-d4.

-

Synthesis of the Heterocyclic Amine: Preparation of N-amino-3-azabicyclo[3.3.0]octane.

-

Coupling and Final Product Formation: Formation of the sulfonylurea bridge to yield this compound.

The overall proposed synthetic workflow is depicted below.

Figure 1: Proposed overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the proposed synthesis. The quantitative data presented in the tables are representative values based on analogous reactions reported in the literature.

Stage 1: Synthesis of 4-Sulfamoylbenzoic acid-d4

The synthesis of this key deuterated intermediate starts with commercially available Benzoic acid-d5.

Step 1.1: Chlorosulfonation of Benzoic acid-d5

This reaction introduces the sulfonyl chloride group at the para position of the deuterated benzoic acid.

-

Protocol:

-

In a fume hood, to a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, add chlorosulfonic acid (4-5 molar equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add Benzoic acid-d5 (1 molar equivalent) in portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The white precipitate of 4-carboxybenzenesulfonyl chloride-d4 is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Step 1.2: Amination of 4-Carboxybenzenesulfonyl chloride-d4

The sulfonyl chloride is converted to the corresponding sulfonamide using aqueous ammonia (B1221849).

-

Protocol:

-

Add the crude 4-carboxybenzenesulfonyl chloride-d4 from the previous step to a beaker.

-

In a fume hood, slowly add the sulfonyl chloride to an ice-cold concentrated aqueous ammonia solution (excess) with stirring.

-

A thick white precipitate will form. Continue stirring for 30-60 minutes as the mixture warms to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

-

Collect the precipitated 4-sulfamoylbenzoic acid-d4 by vacuum filtration.

-

Wash the product with cold water and recrystallize from hot water or aqueous ethanol (B145695) to afford the purified product.

-

| Parameter | Value | Reference for Analogy |

| Starting Material | Benzoic acid-d5 | [8] |

| Intermediate | 4-Carboxybenzenesulfonyl chloride-d4 | [8] |

| Final Product | 4-Sulfamoylbenzoic acid-d4 | [9] |

| Representative Yield | 70-80% over two steps | [8] |

| Purity (by HPLC) | >98% | General laboratory standard |

| Isotopic Enrichment | >98 atom % D | Based on starting material |

| Table 1: Representative data for the synthesis of 4-Sulfamoylbenzoic acid-d4. |

Stage 2: Synthesis of N-amino-3-azabicyclo[3.3.0]octane

This heterocyclic amine is a common precursor in the synthesis of Gliclazide and its derivatives. The protocol is adapted from patented Gliclazide synthesis methods.[10]

-

Protocol:

-

Charge a high-pressure reactor with N-amino-1,2-cyclopentane dicarboximide, acetic acid as the solvent, and a suitable catalyst (e.g., copper chromium catalyst).[10]

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 1.5-2.5 MPa.

-

Heat the mixture to 60-90 °C and maintain the reaction for 4-6 hours with stirring.[10]

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The residue is taken up in a suitable solvent (e.g., tetrahydrofuran), and the pH is adjusted to 6.5-7.0 with a base like triethylamine.

-

Filter any precipitated salts, and concentrate the filtrate to obtain the crude N-amino-3-azabicyclo[3.3.0]octane, which can be used in the next step without further purification.

-

| Parameter | Value | Reference for Analogy |

| Starting Material | N-amino-1,2-cyclopentane dicarboximide | [10] |

| Final Product | N-amino-3-azabicyclo[3.3.0]octane | [10] |

| Representative Yield | 90-95% | [10] |

| Purity | Used crude in the next step | [10] |

| Table 2: Representative data for the synthesis of N-amino-3-azabicyclo[3.3.0]octane. |

Stage 3: Coupling and Final Product Formation

This stage involves the formation of the sulfonylurea linkage. This proposed route proceeds through a protected carboxylic acid and a sulfonyl isocyanate intermediate.

Figure 2: Detailed workflow for the coupling stage.

-

Protocol:

-

Protection: Reflux 4-sulfamoylbenzoic acid-d4 in methanol (B129727) with a catalytic amount of sulfuric acid for 4-6 hours to yield Methyl 4-sulfamoylbenzoate-d4.

-

Isocyanate Formation: Dissolve Methyl 4-sulfamoylbenzoate-d4 in an inert anhydrous solvent (e.g., dichloromethane). Add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Allow the reaction to proceed at room temperature until completion.

-

Coupling: In a separate flask, dissolve N-amino-3-azabicyclo[3.3.0]octane in an anhydrous solvent. Cool to 0 °C and slowly add the freshly prepared solution of Methyl 4-(isocyanatosulfonyl)benzoate-d4. Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound methyl ester.

-

Deprotection: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Purification: Acidify the mixture with dilute HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by preparative HPLC to yield the final this compound.

-

| Parameter | Value | Reference for Analogy |

| Starting Materials | 4-Sulfamoylbenzoic acid-d4, N-amino-3-azabicyclo[3.3.0]octane | [11][12] |

| Final Product | This compound | [6] |

| Representative Yield | 50-60% over the coupling sequence | [11] |

| Purity (by HPLC-MS) | >98% | [6] |

| Isotopic Purity | >98 atom % D | [6] |

| Table 3: Representative data for the final coupling and purification. |

Conclusion

This technical guide presents a detailed and plausible synthetic route for the preparation of this compound. While a direct, published protocol is not available, the proposed pathway is constructed from well-established and analogous chemical reactions. The successful execution of this synthesis would provide a reliable source of the labeled internal standard, which is essential for the accurate quantification of the major metabolite of Gliclazide in biological matrices. Researchers undertaking this synthesis should perform careful optimization and characterization at each step to ensure the desired purity and isotopic enrichment of the final product.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. The metabolism of gliclazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. Synthesis of putative metabolites and investigation of the metabolic fate of gliclazide, [1-(3-azabicyclo(3,3,0)oct-3-yl)-3-(4-methylphenylsulfonyl) urea], in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN106831536B - Preparation method of gliclazide synthesis process - Google Patents [patents.google.com]

- 11. jsynthchem.com [jsynthchem.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physical and Chemical Properties of Carboxy Gliclazide-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxy Gliclazide-d4 is the deuterated form of Carboxy Gliclazide, the major human metabolite of the second-generation sulfonylurea antidiabetic drug, Gliclazide. The incorporation of deuterium (B1214612) isotopes can offer advantages in metabolic stability and pharmacokinetic studies, making this compound a valuable tool in drug metabolism and pharmacokinetic (DMPK) research. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and relevant biological pathways.

Physical and Chemical Properties

Table 1: General and Physical Properties

| Property | This compound | Carboxy Gliclazide |

| CAS Number | 1346602-90-1[1] | 38173-52-3[2][3] |

| Molecular Formula | C₁₅H₁₅D₄N₃O₅S[1] | C₁₅H₁₉N₃O₅S[2][4] |

| Molecular Weight | 357.42 g/mol [1] | 353.39 g/mol [5] |

| Appearance | Solid (Predicted) | Solid (Predicted) |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| LogP (Computed) | Not available | -0.2[2] |

Table 2: Spectral Data (Predicted/Reference)

| Spectral Data | This compound | Carboxy Gliclazide |

| ¹H-NMR | Data not available. Predicted to be similar to Carboxy Gliclazide with the absence of signals corresponding to the deuterated positions. | A supplier, GLP Pharma Standards, indicates that ¹H-NMR data is provided with the compound.[6] |

| ¹³C-NMR | Data not available. | A supplier, GLP Pharma Standards, indicates that ¹³C-NMR data is provided with the compound.[6] |

| Mass Spectrometry | Data not available. | LC-MS data is available on PubChem, acquired on a Thermo Fisher Q Exactive Orbitrap.[2] |

| IR Spectroscopy | Data not available. | A supplier, GLP Pharma Standards, indicates that IR data is provided with the compound.[6] |

Metabolic Pathway

Gliclazide is extensively metabolized in the liver, primarily through oxidation, to form several metabolites, with Carboxy Gliclazide being a major one. This biotransformation is crucial for its elimination from the body.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on established methods for the synthesis of drug metabolites and analytical techniques for related compounds, the following protocols can be proposed.

Synthesis of this compound (Proposed)

A potential synthetic route to this compound involves the biotransformation of Gliclazide-d4. This approach leverages the enzymatic machinery of microorganisms or recombinant enzymes to perform specific oxidative reactions.

Workflow for Biotransformation:

Detailed Methodology:

-

Strain/Enzyme Selection: A panel of microorganisms known for their oxidative capabilities (e.g., Actinomycetes, Bacillus, fungi) or recombinant human CYP enzymes (CYP2C9 and CYP2C19) expressed in a suitable host system (e.g., E. coli, insect cells) would be screened.

-

Screening Assay: Small-scale incubations would be performed by adding Gliclazide-d4 to the microbial cultures or enzyme reaction mixtures. Samples would be taken at various time points and analyzed by LC-MS to detect the formation of this compound.

-

Optimization: The most efficient microbial strain or enzyme would be selected for optimization of reaction parameters to maximize the yield of the desired product.

-

Scale-up and Purification: The optimized conditions would be applied to a larger-scale fermentation or enzymatic reaction. After the reaction, the product would be extracted from the biomass and medium using a suitable organic solvent. Purification would be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Confirmation: The identity and purity of the synthesized this compound would be confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method for Quantification in Biological Matrices (Proposed)

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be suitable for the quantification of this compound in biological samples such as plasma or urine.

Workflow for LC-MS/MS Analysis:

Detailed Methodology:

-

Sample Preparation: To 100 µL of plasma or urine, an internal standard (e.g., ¹³C,¹⁵N-labeled Carboxy Gliclazide) would be added. Proteins would be precipitated by adding a threefold excess of a cold organic solvent like acetonitrile (B52724). After centrifugation, the supernatant would be collected and evaporated to dryness. The residue would be reconstituted in the mobile phase.

-

LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and the internal standard. For Carboxy Gliclazide, a potential transition could be m/z 352.1 -> [fragment ion]. The transition for the d4-labeled compound would be m/z 356.1 -> [corresponding fragment ion].

-

-

Quantification: A calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Conclusion

This compound is a key molecule for advanced research into the metabolism and pharmacokinetics of Gliclazide. While comprehensive experimental data on its physical and chemical properties are not yet widely published, this guide provides the currently available information and outlines plausible, state-of-the-art protocols for its synthesis and analysis. The provided workflows and methodologies offer a solid foundation for researchers and scientists working with this important deuterated metabolite. Further experimental characterization of this compound will be invaluable to the drug development community.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Carboxy Gliclazide | C15H19N3O5S | CID 53776869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carboxy Gliclazide | 38173-52-3 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Gliclazide Impurity 8 - CAS - 24463-35-2 | Axios Research [axios-research.com]

- 6. glppharmastandards.com [glppharmastandards.com]

A Technical Guide to the Stability and Storage of Carboxy Gliclazide-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carboxy Gliclazide-d4. The information presented herein is crucial for ensuring the integrity of the compound during research and development, analytical testing, and formulation studies. This document synthesizes available data on the stability of the parent compound, Gliclazide, and the principles of isotopic labeling to provide a robust understanding of this compound's characteristics.

Introduction to this compound

This compound is the deuterated form of Carboxy Gliclazide, a major metabolite of the second-generation sulfonylurea antidiabetic drug, Gliclazide. The incorporation of four deuterium (B1214612) atoms into the molecule makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical assays.[1] Understanding its stability is paramount to obtaining accurate and reproducible experimental results.

The primary advantage of using deuterated compounds lies in the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. This can lead to a slower rate of metabolism and potentially altered chemical stability.[2][3][4]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are summarized in the table below.

| Parameter | Recommended Condition | Notes |

| Storage Temperature | 2-8°C (Refrigerated) | Consistent across multiple suppliers. Long-term storage at this temperature is advised. |

| Shipping Conditions | Ambient Temperature | Short-term exposure to ambient temperatures during shipping is generally considered acceptable. |

| Light Exposure | Protect from light | Gliclazide, the parent compound, may be altered by light.[5] |

| Atmosphere | Store in a tightly sealed container | To prevent potential degradation from atmospheric moisture and contaminants. |

Stability Profile and Potential Degradation Pathways

While specific stability studies on this compound are not extensively available in the public domain, a comprehensive understanding of its stability can be inferred from forced degradation studies conducted on its parent compound, Gliclazide. The sulfonylurea moiety is the primary site of chemical degradation.

Forced degradation studies on Gliclazide have revealed its susceptibility to hydrolysis under acidic and alkaline conditions, as well as to oxidation.[6][7] The compound is relatively stable under thermal and photolytic stress.[6][7]

Summary of Gliclazide Degradation under Stress Conditions:

| Stress Condition | Observation | Degradation Products Identified |

| Acid Hydrolysis (0.1N HCl) | Significant degradation observed.[6][8] | Formation of multiple degradation products, including cleavage of the sulfonylurea bridge.[6][8][9] |

| Alkaline Hydrolysis (0.1N NaOH) | Significant degradation observed.[6][8] | Formation of multiple degradation products, including cleavage of the sulfonylurea bridge.[6][8] |

| Oxidative (3% H2O2) | Degradation observed.[6] | Formation of specific degradation products.[6] |

| Thermal | Generally stable.[6] | Minimal degradation observed. |

| Photolytic | Generally stable, although some studies suggest light can accelerate degradation in solution.[5][6] | Minimal degradation in the solid state.[6] |

It is reasonable to hypothesize that this compound will exhibit a similar degradation profile due to the shared sulfonylurea functional group. The carboxylic acid moiety in this compound may slightly influence its solubility and susceptibility to certain reactions compared to Gliclazide. The presence of deuterium atoms is not expected to significantly alter the degradation pathways but may affect the rate of degradation.

Below is a generalized degradation pathway for Gliclazide based on published literature.

Caption: Generalized degradation pathways of Gliclazide under stress conditions.

Experimental Protocols

To assess the stability of this compound, a forced degradation study is recommended. The following is a detailed methodology for such a study, based on established principles for small molecules.

Objective

To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines to identify potential degradation products and establish its intrinsic stability.

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Analytical grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H2O2)

-

High-purity water (Milli-Q or equivalent)

-

Calibrated analytical balance, pH meter, and HPLC system with a UV or MS detector

Experimental Workflow

The following diagram illustrates the workflow for a forced degradation study.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Gliclazide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

An In-depth Technical Guide to Carboxy Gliclazide-d4: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and analytical applications of Carboxy Gliclazide-d4. The content is structured to meet the needs of researchers and professionals in the field of drug development and analysis, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.

Chemical and Physical Properties

This compound is the deuterated form of Carboxy Gliclazide, which is a metabolite of the anti-diabetic drug Gliclazide.[1] The introduction of deuterium (B1214612) atoms creates a stable, heavier isotope-labeled version of the molecule, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

| Property | Value | Reference |

| Chemical Name | 4-[[[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino-d4]carbonyl]amino]sulfonyl]benzoic Acid | [1] |

| CAS Number | 1346602-90-1 | [1] |

| Molecular Formula | C15H15D4N3O5S | [1] |

| Molecular Weight | 357.42 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | 2-8°C Refrigerator | [1] |

Safety and Handling

Hazard Identification

Based on the data for Gliclazide and Gliclazide-d4, the potential hazards are as follows:

| Hazard | Classification | Precautionary Statement |

| Acute Oral Toxicity | Category 4: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3] |

| Skin Irritation | May cause skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Eye Irritation | May cause eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

| Respiratory Irritation | May cause respiratory tract irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] |

| Allergic Skin Reaction | May cause an allergic skin reaction | H317: May cause an allergic skin reaction.[2] |

| Allergy or Asthma Symptoms | May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |

Note: The toxicological properties of this compound have not been thoroughly investigated.[2]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, seek medical advice immediately and show the container or label.[2] Rinse mouth. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[2] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage temperature is -20°C.[2] Store at 2-8°C for short-term use.[1]

Personal Protective Equipment (PPE)

| PPE | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

| Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard in the quantification of Carboxy Gliclazide or Gliclazide in biological matrices by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Sample Preparation for Pharmacokinetic Studies

-

Spiking: To a 100 µL aliquot of plasma, serum, or urine sample, add a known concentration of this compound solution (e.g., 50 ng/mL).

-

Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject a defined volume (e.g., 10 µL) into the HPLC-MS system.

HPLC-MS/MS Method for Quantification

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, decrease to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex 5500) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Carboxy Gliclazide: To be determined empiricallythis compound: To be determined empirically |

| Quantification | The concentration of Carboxy Gliclazide is determined by the ratio of its peak area to the peak area of the internal standard, this compound. |

Biological Context: Signaling Pathway of Gliclazide

As this compound is a metabolite of Gliclazide, understanding the mechanism of action of the parent drug is crucial for researchers. Gliclazide exerts its glucose-lowering effects primarily by stimulating insulin (B600854) secretion from the pancreatic β-cells.

Caption: Signaling pathway of Gliclazide in pancreatic β-cells.

The experimental workflow for a typical pharmacokinetic study using this compound as an internal standard is outlined below.

References

Carboxy Gliclazide-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy Gliclazide-d4, a deuterated metabolite of the anti-diabetic drug Gliclazide (B1671584). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathway, and its application in analytical methodologies.

Core Quantitative Data

The fundamental chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 1346602-90-1 | [1][2][3][4] |

| Molecular Weight | 357.42 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₅D₄N₃O₅S | [1][2][3] |

Metabolic Pathway of Gliclazide

Gliclazide undergoes extensive metabolism in the human body, primarily in the liver, leading to the formation of several inactive metabolites. The major metabolic pathway involves the oxidation of the tolyl group. This process is primarily mediated by the cytochrome P450 enzyme CYP2C19. The initial oxidation forms a hydroxymethyl derivative, which is then further oxidized to the corresponding carboxylic acid derivative, Carboxy Gliclazide.

Below is a diagram illustrating the metabolic conversion of Gliclazide to Carboxy Gliclazide.

Experimental Protocol: Quantification of Gliclazide and its Metabolites in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the quantification of Gliclazide and its metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an ideal internal standard for this application due to its similar chemical properties to the analyte and its distinct mass, which allows for accurate quantification.

1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Gliclazide and its primary metabolite, Carboxy Gliclazide, in human plasma using this compound as an internal standard.

2. Materials and Reagents:

-

Gliclazide reference standard

-

Carboxy Gliclazide reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

4. Standard Solutions Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gliclazide, Carboxy Gliclazide, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of Gliclazide and Carboxy Gliclazide in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 (v/v) methanol:water.

5. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Gliclazide: To be determined based on precursor and product ions.

-

Carboxy Gliclazide: To be determined based on precursor and product ions.

-

This compound: To be determined based on precursor and product ions with a +4 Da shift from Carboxy Gliclazide.

-

7. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

The concentration of the analytes in the plasma samples is determined from the calibration curve using linear regression.

Logical Workflow for Analytical Method

The following diagram illustrates the logical workflow for the quantification of Gliclazide and its metabolites in a biological matrix using an internal standard.

References

- 1. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

The Metabolic Journey of Gliclazide: A Technical Guide to the Formation of Carboxy Gliclazide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the oral hypoglycemic agent Gliclazide (B1671584) to its primary inactive metabolite, Carboxy Gliclazide. This document details the enzymatic pathways, presents key quantitative data, outlines experimental methodologies for studying this biotransformation, and visualizes the core processes through detailed diagrams.

Introduction to Gliclazide Metabolism

Gliclazide, a second-generation sulfonylurea, is extensively metabolized in the liver, with less than 1% of the administered dose being excreted unchanged in the urine[1][2]. The metabolic process primarily involves the oxidation of the tolyl group of the Gliclazide molecule, leading to the formation of several metabolites, the most abundant of which are inactive. The main metabolic pathway culminates in the production of Carboxy Gliclazide, which is then excreted in the urine[1][3]. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of Gliclazide in the treatment of type 2 diabetes.

The Metabolic Pathway: From Gliclazide to Carboxy Gliclazide

The biotransformation of Gliclazide to Carboxy Gliclazide is a two-step oxidative process occurring predominantly in the liver.

Step 1: Hydroxylation to Hydroxymethylgliclazide

The initial and rate-limiting step in the metabolism of Gliclazide is the hydroxylation of the methyl group on the tolyl ring, forming Hydroxymethylgliclazide (also referred to as methylhydroxygliclazide)[4][5]. This reaction is primarily catalyzed by two key cytochrome P450 enzymes:

-

CYP2C9: This enzyme is a major contributor to the various hydroxylation pathways of Gliclazide[5].

-

CYP2C19: While CYP2C9 is significantly involved, the genetic polymorphism of CYP2C19 has a substantial impact on the pharmacokinetics of Gliclazide, particularly in certain populations, suggesting its important role in this metabolic step[6].

Step 2: Oxidation to Carboxy Gliclazide

The Hydroxymethylgliclazide metabolite is subsequently oxidized to the corresponding carboxylic acid derivative, Carboxy Gliclazide[1][4]. This oxidation is a critical step in the detoxification and elimination of the drug. While the specific isozymes have not been definitively identified in the literature for Gliclazide, this metabolic conversion of a primary alcohol to a carboxylic acid is typically mediated by cytosolic enzymes:

-

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the initial oxidation of the alcohol group of Hydroxymethylgliclazide to an aldehyde intermediate.

-

Aldehyde Dehydrogenases (ALDHs): The aldehyde intermediate is then rapidly oxidized by ALDHs to the final Carboxy Gliclazide metabolite[2][4][7][8].

The resulting Carboxy Gliclazide is an inactive metabolite that is readily excreted via the kidneys[1][3].

Metabolic Pathway of Gliclazide to Carboxy Gliclazide

Quantitative Data

Table 1: Pharmacokinetic Parameters of Gliclazide in Healthy Adults

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | [9] |

| Elimination Half-life (t½) | 8.1 - 20.5 hours | [9] |

| Plasma Clearance (CL) | 0.78 L/h | [9] |

| Volume of Distribution (Vd) | 13 - 24 L | [9] |

| Protein Binding | 85% - 97% | [9] |

Table 2: Enzyme Kinetic Parameters for the Formation of Hydroxymethylgliclazide by Human Liver Microsomes

| Parameter | Value (Mean ± SD) | Reference(s) |

| Michaelis-Menten Constant (Km) | 334 ± 75 µM | [5] |

| Maximum Velocity (Vmax) | 268 ± 115 pmol/min/mg protein | [5] |

Experimental Protocols

This section outlines detailed methodologies for the in vitro and in vivo investigation of Gliclazide metabolism, focusing on the formation of Carboxy Gliclazide.

In Vitro Metabolism using Human Liver S9 Fraction

This protocol is designed to assess the complete metabolic pathway of Gliclazide to Carboxy Gliclazide, as the S9 fraction contains both microsomal (CYPs) and cytosolic (ADHs, ALDHs) enzymes[10][11][12][13].

Objective: To determine the in vitro formation of Hydroxymethylgliclazide and Carboxy Gliclazide from Gliclazide.

Materials:

-

Human Liver S9 Fraction (pooled from multiple donors)

-

Gliclazide

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

NAD+

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (e.g., Glipizide)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures on ice. For a final volume of 200 µL:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

Human Liver S9 fraction (final protein concentration of 1 mg/mL)

-

Gliclazide (final concentration ranging from 1 to 100 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <0.5%)

-

NAD+ (final concentration 1 mM)

-

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

-

Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis to quantify the remaining Gliclazide and the formation of Hydroxymethylgliclazide and Carboxy Gliclazide.

Experimental Workflow for In Vitro Metabolism of Gliclazide

LC-MS/MS Method for Quantification

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate[7][14][15][16][17][18].

-

Flow Rate: 0.2 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

Note: The specific MRM transitions for the metabolites need to be optimized by infusing the respective analytical standards.

Transcriptional Regulation of Key Metabolizing Enzymes

The expression of CYP2C9 and CYP2C19, the primary enzymes in the initial metabolism of Gliclazide, is inducible by various xenobiotics. This induction is mediated by nuclear receptors, primarily the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR)[19][20][21][22][23].

Induction Mechanism:

-

Ligand Activation: Inducers such as rifampicin (B610482) and phenobarbital (B1680315) enter the hepatocyte and bind to and activate PXR and CAR, respectively[19][20][21].

-

Nuclear Translocation: Upon activation, these nuclear receptors translocate from the cytoplasm to the nucleus.

-

Heterodimerization: In the nucleus, PXR and CAR form a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PXR/RXR or CAR/RXR heterodimer binds to specific response elements in the promoter regions of the CYP2C9 and CYP2C19 genes[9][19].

-

Gene Transcription: This binding recruits co-activators and initiates the transcription of the CYP2C9 and CYP2C19 genes, leading to increased enzyme synthesis and enhanced metabolism of Gliclazide[3][24][25].

Signaling Pathway for Xenobiotic-Induced Upregulation of CYP2C9/CYP2C19

References

- 1. Role of CYP2B in Phenobarbital-Induced Hepatocyte Proliferation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Aldehyde dehydrogenases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hepatocyte Nuclear Factor 4α Regulates Rifampicin-Mediated Induction of CYP2C Genes in Primary Cultures of Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mttlab.eu [mttlab.eu]

- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. impactfactor.org [impactfactor.org]

- 18. Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Induction of human CYP2C9 by rifampicin, hyperforin, and phenobarbital is mediated by the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenobarbital-elicited activation of nuclear receptor CAR in induction of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phenobarbital indirectly activates the constitutive active androstane receptor (CAR) by inhibition of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Study on the associations between liver damage and antituberculosis drug rifampicin and relative metabolic enzyme gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Carboxy Gliclazide-d4 in Metabolic Profiling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Carboxy Gliclazide-d4 in the metabolic profiling of Gliclazide (B1671584), a second-generation sulfonylurea oral hypoglycemic agent. Accurate quantification of drug metabolites is critical in pharmacokinetic and pharmacodynamic studies, and the use of stable isotope-labeled internal standards is the gold standard for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This document details the metabolic fate of Gliclazide, with a focus on its major metabolite, Carboxy Gliclazide. It elucidates the pivotal role of this compound as an internal standard to correct for matrix effects and variations in sample processing, thereby ensuring the integrity of bioanalytical data. Detailed experimental protocols for sample preparation, LC-MS/MS analysis, and method validation are provided, alongside a discussion of the interpretation of metabolic profiling data.

Introduction to Gliclazide and its Metabolism

Gliclazide is widely prescribed for the treatment of type 2 diabetes mellitus. It primarily acts by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2][3] Following oral administration, Gliclazide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP2C19.[1] This biotransformation leads to the formation of several inactive metabolites, which are then excreted in the urine and feces.[2][3]

The main metabolic pathways of Gliclazide involve the oxidation of the tolyl-methyl group and hydroxylation of the azabicyclo-octyl ring.[4] The oxidation of the methyl group results in the formation of an alcohol intermediate, which is further oxidized to the corresponding carboxylic acid, known as Carboxy Gliclazide. This is one of the two major metabolites found in urine.[4] The other significant metabolites are hydroxylated derivatives of the azabicyclo-octyl ring.[4][5] Given that Carboxy Gliclazide is a major metabolite, its accurate quantification is crucial for a complete understanding of Gliclazide's pharmacokinetic profile.

The Role of Stable Isotope-Labeled Internal Standards in Metabolic Profiling

Metabolic profiling, a key component of drug development, involves the quantitative measurement of metabolites in biological matrices. LC-MS/MS is the analytical technique of choice for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including ion suppression or enhancement (matrix effects), and variability in sample extraction and processing.

To mitigate these issues, a stable isotope-labeled internal standard (SIL-IS) is employed. An ideal SIL-IS is a non-radioactive, isotopically enriched version of the analyte that co-elutes with the analyte and has identical chemical and physical properties. The use of a SIL-IS allows for the correction of variations that occur during sample preparation and analysis, as the analyte and the SIL-IS are affected similarly by these variables. The ratio of the analyte's signal to the SIL-IS's signal provides a more accurate and precise measure of the analyte's concentration.

This compound is the deuterated analog of Carboxy Gliclazide. The four deuterium (B1214612) atoms increase its mass by four Daltons, allowing it to be distinguished from the endogenous metabolite by the mass spectrometer, while its chemical behavior remains virtually identical. This makes it an ideal internal standard for the quantification of Carboxy Gliclazide.

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the bioanalysis of Gliclazide and its metabolites. While specific data for this compound is not extensively published, the tables provide representative values based on methods for Gliclazide and other deuterated internal standards.

Table 1: LC-MS/MS Parameters for the Analysis of Gliclazide and Carboxy Gliclazide

| Parameter | Gliclazide | Carboxy Gliclazide | This compound (IS) |

| Precursor Ion (m/z) | 324.1 | 354.1 | 358.1 |

| Product Ion (m/z) | 127.1 | 157.1 | 161.1 |

| Collision Energy (eV) | 25 | 20 | 20 |

| Cone Voltage (V) | 30 | 35 | 35 |

Note: The specific m/z transitions and optimal collision energies would need to be determined empirically on the specific mass spectrometer being used.

Table 2: Representative Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (FDA/ICH Guidelines) | Representative Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | < 12% |

| Accuracy (% Bias) | Within ± 15% (except LLOQ ± 20%) | Within ± 10% |

| Matrix Effect (%CV) | ≤ 15% | < 15% |

| Recovery (%CV) | Consistent and reproducible | > 85% (CV < 15%) |

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of Carboxy Gliclazide in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

Thaw Samples: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Spiking Internal Standard: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.

-

Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer for Analysis: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Method Validation

The bioanalytical method should be fully validated according to the guidelines of the US Food and Drug Administration (FDA) and/or the International Council for Harmonisation (ICH). The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

Gliclazide Metabolism Pathway

Caption: Metabolic pathway of Gliclazide.

Experimental Workflow for Metabolic Profiling

References

Technical Guide to Carboxy Gliclazide-d4: Commercial Availability and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Carboxy Gliclazide-d4, a deuterated metabolite of the anti-diabetic drug Gliclazide. Furthermore, it outlines a detailed, generalized experimental protocol for its application as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), a common technique in drug development and clinical research.

Introduction to this compound

This compound is a stable isotope-labeled version of Carboxy Gliclazide, a major metabolite of Gliclazide. In this compound, four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays.[1] Its chemical properties are nearly identical to the unlabeled analyte, allowing it to co-elute during chromatographic separation and experience similar ionization effects. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This key characteristic enables accurate quantification by correcting for variability in sample preparation, injection volume, and instrument response.

Commercial Suppliers and Availability

This compound is available from several specialized chemical suppliers who provide reference standards and isotopically labeled compounds for research purposes. The following table summarizes the key information for sourcing this compound. Please note that pricing and availability are often subject to inquiry and may vary.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Standard Unit Sizes | Notes |

| Pharmaffiliates | PA STI 017770 | 1346602-90-1 | C₁₅H₁₅D₄N₃O₅S | 357.42 | Inquire | A labeled metabolite of Gliclazide.[2] |

| MedchemExpress | HY-132617S | 1346602-90-1 | C₁₅H₁₅D₄N₃O₅S | 357.42 | 1 mg, 10 mg | For research use only.[1] |

Disclaimer: This list is not exhaustive and other suppliers may exist. Researchers should always request a certificate of analysis to verify the purity and identity of the compound.

Application in Quantitative Analysis: Experimental Protocol

While a specific, validated protocol for this compound is not publicly available, a robust methodology can be adapted from established procedures for the analysis of Gliclazide and its metabolites, and from general principles for the use of deuterated internal standards. The following is a detailed, generalized protocol for the quantification of Carboxy Gliclazide in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

Carboxy Gliclazide analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Blank biological matrix (e.g., human plasma)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carboxy Gliclazide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Carboxy Gliclazide stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological matrix sample (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example)

-

LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.

-

Mobile Phase: A gradient elution using:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These need to be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of the analyte and internal standard, and the product ion (Q3) will be a stable fragment ion.

-

Carboxy Gliclazide: To be determined

-

This compound: To be determined (Q1 will be +4 Da compared to the analyte)

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Use a linear regression model to fit the data.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Experimental Workflow for Sample Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Caption: The principle of using a deuterated internal standard.

References

The Role of Deuterated Gliclazide in Bioanalytical Research: A Technical Guide

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This technical guide provides an in-depth review of the use of deuterated gliclazide (B1671584) (gliclazide-d4) as an internal standard in the bioanalysis of the anti-diabetic drug, gliclazide. It covers the synthesis of this stable isotope-labeled standard, its application in validated analytical methodologies, and the underlying principles that make it a superior choice for ensuring data integrity.

Introduction to Deuterated Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting the variability inherent in the analytical process.[1] An ideal internal standard should mimic the analyte of interest in terms of its physicochemical properties, extraction recovery, and ionization response, without interfering with its measurement.[1] Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N), are considered the gold standard for internal standardization in LC-MS-based bioanalysis.[2][3][4] Deuterated standards, in particular, are widely used due to the abundance of hydrogen atoms in most drug molecules and the relative ease of their incorporation.[1]

Gliclazide-d4 (B563586) is the deuterated analog of gliclazide, a second-generation sulfonylurea drug used in the treatment of type 2 diabetes.[5][6] By incorporating four deuterium atoms onto the phenyl ring of the p-toluenesulfonyl moiety, gliclazide-d4 possesses a mass-to-charge ratio (m/z) that is four units higher than the unlabeled drug. This mass difference allows for its simultaneous detection and differentiation from the native analyte by the mass spectrometer, while its nearly identical chemical structure ensures it behaves similarly during sample preparation and chromatographic separation.[7]

Synthesis of Deuterated Gliclazide (Gliclazide-d4)

The synthesis of gliclazide-d4 is not explicitly detailed in publicly available literature. However, based on the known synthesis routes of unlabeled gliclazide and the chemical structure of gliclazide-d4, a plausible synthetic pathway can be proposed. The key to this synthesis is the preparation of a deuterated intermediate, p-toluenesulfonamide-d4.

Proposed Synthesis Pathway for Gliclazide-d4:

Caption: Proposed synthetic pathway for Gliclazide-d4.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of p-Toluenesulfonamide-d4

-

Chlorosulfonation of Toluene-d8: Toluene-d8 is reacted with chlorosulfonic acid to yield p-toluenesulfonyl chloride-d4. This reaction is typically carried out at low temperatures to control its exothermic nature.

-

Amination of p-Toluenesulfonyl chloride-d4: The resulting p-toluenesulfonyl chloride-d4 is then treated with ammonia to produce p-toluenesulfonamide-d4.

Step 2: Synthesis of Gliclazide-d4

-

Coupling Reaction: p-Toluenesulfonamide-d4 is reacted with 3-Amino-3-azabicyclo[3.3.0]octane in the presence of a coupling agent such as carbonyldiimidazole. This reaction forms the sulfonylurea linkage, yielding the final product, gliclazide-d4.[8]

-

Purification: The crude gliclazide-d4 is then purified using techniques such as recrystallization to achieve the desired purity for use as an internal standard.

Bioanalytical Methodology for Gliclazide using Deuterated Standards

The use of gliclazide-d4 as an internal standard is central to robust and reliable LC-MS/MS methods for the quantification of gliclazide in biological matrices, such as human plasma. These methods are essential for pharmacokinetic and bioequivalence studies.

Experimental Workflow for Bioanalysis:

Caption: General experimental workflow for the bioanalysis of gliclazide.

Detailed Experimental Protocol (Compiled from Literature):

A validated LC-MS/MS method for the determination of gliclazide in human plasma using a deuterated internal standard would typically involve the following steps:

1. Sample Preparation (Liquid-Liquid Extraction): [3]

-

To 200 µL of human plasma, add 50 µL of the internal standard working solution (gliclazide-d4 in methanol).

-

Add 200 µL of 0.1% formic acid and vortex.

-

Add 3 mL of an extraction solvent mixture (e.g., diethyl ether: dichloromethane, 70:30 v/v) and vortex thoroughly.

-

Centrifuge the samples at 4500 rpm for 5 minutes at 5°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 50°C.

-

Reconstitute the dried residue in 1 mL of the mobile phase and transfer to an autosampler vial for injection.

2. Chromatographic Conditions: [3]

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 100 x 4.6 mm, 2.7 µm).

-

Mobile Phase: A mixture of methanol (B129727) and water with 0.1% formic acid (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions: [7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Gliclazide: m/z 324.1 → 127.1

-

Gliclazide-d4: m/z 328.1 → 127.1

-

-

Dwell Time: 200 ms.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a representative validated bioanalytical method for gliclazide.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 5 - 5016.48 ng/mL[7] |